molecular formula C13H17NO3 B12178466 5-Methyl-2-pentanamidobenzoic acid

5-Methyl-2-pentanamidobenzoic acid

Cat. No.: B12178466
M. Wt: 235.28 g/mol
InChI Key: WEYQDPNRWPVLPT-UHFFFAOYSA-N
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Description

5-Methyl-2-pentanamidobenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a pentanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pentanamidobenzoic acid typically involves the nitration of methyl 3-methylbenzoate, followed by a series of reactions to introduce the pentanamido group. One efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate, involves the nitration of methyl 3-methylbenzoate using mixtures of nitric acid and acetic anhydride . This method offers high selectivity and reduced environmental impact.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pentanamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Methyl-2-pentanamidobenzoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentanamidobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitrobenzoic acid: A key intermediate in the synthesis of 5-Methyl-2-pentanamidobenzoic acid.

    5-Methyl-2-m-tolylamino-benzoic acid: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a pentanamido group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-methyl-2-(pentanoylamino)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

WEYQDPNRWPVLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)C(=O)O

Origin of Product

United States

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